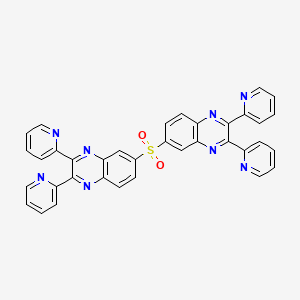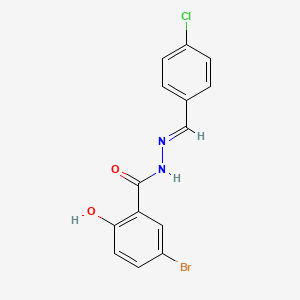
NoName
説明
NoName is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用機序
The mechanism of action of NoName is not fully understood, but it is believed to interact with specific proteins and enzymes in the body. This interaction leads to changes in cellular signaling pathways, ultimately resulting in the observed biological effects. The exact targets of NoName are still under investigation, and further research is needed to fully understand its mechanism of action.
Biochemical and Physiological Effects:
NoName has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that NoName can inhibit the growth of cancer cells and reduce inflammation. Additionally, NoName has been shown to have neuroprotective effects and may be beneficial in the treatment of neurodegenerative diseases. However, more research is needed to fully understand the biochemical and physiological effects of NoName.
実験室実験の利点と制限
NoName has several advantages as a research tool. It is a small molecule, making it easy to synthesize and manipulate in the lab. Additionally, NoName has been shown to have potent biological activity, making it a promising lead compound for drug discovery. However, there are also limitations to using NoName in lab experiments. Its mechanism of action is not fully understood, and its effects may be unpredictable in certain contexts. Additionally, NoName may have off-target effects, making it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on NoName. One area of focus is in understanding its mechanism of action. Further research is needed to identify the specific targets of NoName and to understand how it interacts with these targets. Additionally, more research is needed to fully understand the biochemical and physiological effects of NoName. This will be crucial in determining its potential applications in drug discovery and development. Finally, there is a need for more research on the limitations of NoName in lab experiments. Understanding these limitations will be crucial in interpreting experimental results and in developing more effective research tools.
科学的研究の応用
NoName has a wide range of potential applications in scientific research. One of the most promising areas of research is in drug discovery and development. NoName has been shown to have potent biological activity against various disease targets, making it a promising lead compound for drug development. Additionally, NoName has been used in the development of novel materials, such as polymers and nanoparticles, due to its unique properties.
特性
IUPAC Name |
N,N'-bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)decanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54N4O4/c1-25(2)17-21(18-26(3,4)31(25)35)29-23(33)15-13-11-9-10-12-14-16-24(34)30-22-19-27(5,6)32(36)28(7,8)20-22/h21-22,35-36H,9-20H2,1-8H3,(H,29,33)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNPLTNZGNKCIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)NC(=O)CCCCCCCCC(=O)NC2CC(N(C(C2)(C)C)O)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B3857120.png)
![4-bromo-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide](/img/structure/B3857144.png)


![methyl [2-({2-[5-(aminocarbonyl)-2-thienyl]-1-pyrrolidinyl}methyl)phenoxy]acetate](/img/structure/B3857166.png)
![1-[2-(mesityloxy)ethyl]-1H-imidazole](/img/structure/B3857180.png)
![N'-[1-(4-chlorophenyl)ethylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B3857181.png)



![3-phenyl-3-[(phenylacetyl)amino]propanoic acid](/img/structure/B3857207.png)
![N'-[4-(dimethylamino)benzylidene]methanesulfonohydrazide](/img/structure/B3857213.png)